methanone](/img/structure/B13436180.png)
[2-Chloro-3-fluoro-4-(trifluoromethyl)phenyl](3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone involves multiple steps. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with chloro, fluoro, and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions. For example, starting with a chlorobenzene derivative, fluorination and trifluoromethylation can be achieved using reagents like Selectfluor and trifluoromethyl iodide.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclopropyl and methyl groups can be introduced through alkylation reactions.
Coupling Reaction: The final step involves coupling the phenyl and pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and pyrazole-containing compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-3-(trifluoromethyl)phenylmethanone
- 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylethanone
Uniqueness
The unique combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring, along with the pyrazole moiety, gives this compound distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H11ClF4N2O2 |
|---|---|
Peso molecular |
362.70 g/mol |
Nombre IUPAC |
4-[2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl]-5-cyclopropyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H11ClF4N2O2/c1-22-14(24)9(12(21-22)6-2-3-6)13(23)7-4-5-8(15(18,19)20)11(17)10(7)16/h4-6,21H,2-3H2,1H3 |
Clave InChI |
UUJMKTBDFORBHK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


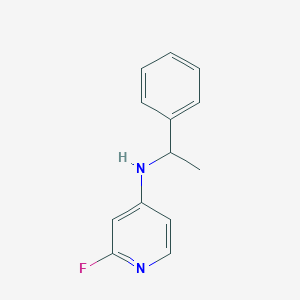
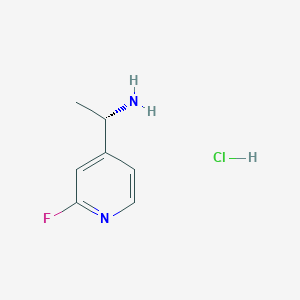
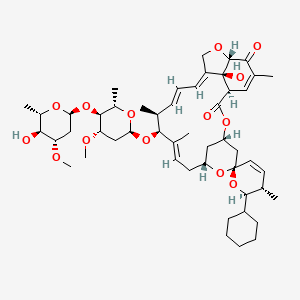
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
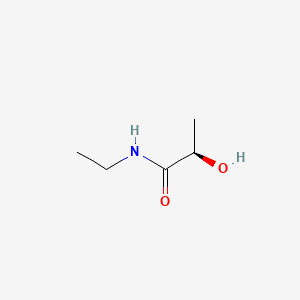

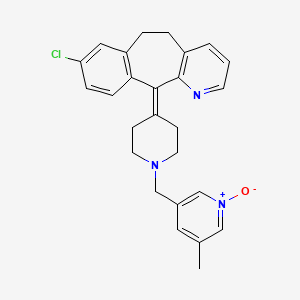
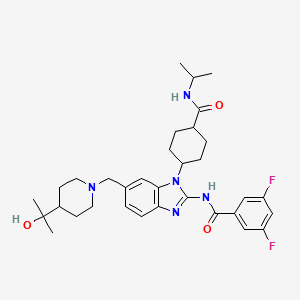
![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)


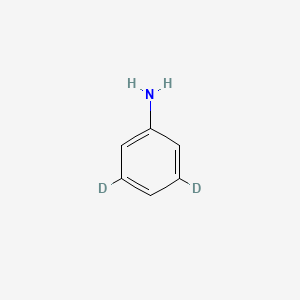
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
